molecular formula C16H25NO B5745311 1-[2-(2,4-dimethylphenoxy)ethyl]azepane

1-[2-(2,4-dimethylphenoxy)ethyl]azepane

Cat. No.: B5745311
M. Wt: 247.38 g/mol
InChI Key: RGFYJSRWEQLPSS-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenoxy)ethyl]azepane is a nitrogen-containing heterocyclic compound featuring an azepane (7-membered saturated ring) core linked via an ethyl chain to a 2,4-dimethylphenoxy group. This structural motif is critical for its physicochemical and biological properties. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous protocols in the literature . Key spectral data (e.g., $^{13}\text{C}$ NMR: δ 157.56, 13.49; MS: m/z 448.20 [M]$^+$) confirm its identity .

Properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-7-8-16(15(2)13-14)18-12-11-17-9-5-3-4-6-10-17/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFYJSRWEQLPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane typically involves the reaction of 2,4-dimethylphenol with an appropriate azepane derivative. One common method is the etherification of 2,4-dimethylphenol with 2-chloroethylazepane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4-dimethylphenoxy)ethyl]azepane can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The azepane ring can be reduced under hydrogenation conditions to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(2,4-dimethylphenoxy)ethyl]azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azepane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies on the molecular pathways involved are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its azepane ring and 2,4-dimethylphenoxy substituent. Comparisons with analogous compounds reveal how structural variations influence activity:

Compound Name / ID Molecular Formula Key Substituents Yield (%) Physical State Notable Activities References
1-[2-(2,4-Dimethylphenoxy)ethyl]azepane C${15}$H${23}$NO 2,4-dimethylphenoxy, ethyl linker 52 Orange oil Anticancer (inferred)
E/Z-1-(2-{4-[1-(4-Chlorophenyl)-2-phenyl-but-1-enyl]phenoxy}ethyl)azepane (3G) C${30}$H${34}$ClNO 4-chlorophenyl, propenyl chain 52 Orange oil Anticancer (explicit)
N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide C${20}$H${20}$N$4$O$4$S 4-nitro, 1,3,4-oxadiazole, thioether 79 Brown solid Antibacterial
2-(5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (6) C${13}$H${16}$N$4$O$3$S 1,3,4-oxadiazole, thioether N/A Solid Lipoxygenase inhibition

Key Observations

Electron-withdrawing groups (e.g., nitro in derivatives) reduce electron density on aromatic rings, altering binding interactions versus electron-donating methyl groups in the target compound .

Heterocyclic Modifications: Compounds with 1,3,4-oxadiazole (e.g., ) exhibit antibacterial activity due to hydrogen bonding with microbial enzymes, a feature absent in the azepane core .

Synthetic Considerations :

  • The target compound’s synthesis (52% yield) aligns with yields of structurally complex analogs (e.g., 3G: 52%), though harsh conditions (reflux with strong bases) are required for precursors with low acidity .

Antibacterial activity: Derivatives with 1,3,4-oxadiazole-thioether motifs () show Gram-positive/Gram-negative activity, absent in the target compound’s current dataset .

Physicochemical Properties

  • Solubility : The target compound’s oily state (vs. crystalline solids in ) suggests lower crystallinity, impacting formulation strategies .
  • Thermal Stability : Higher melting points in oxadiazole derivatives (e.g., 154–156°C in ) correlate with rigid heterocycles, contrasting with the target’s liquid state .

Research Implications and Gaps

  • Pharmacological Profiling : Direct evaluation of the target compound’s anticancer/antibacterial activity is needed, leveraging assays used for analogs (e.g., MTT for cytotoxicity ).
  • SAR Expansion: Introducing substituents like halogens or methoxy groups on the phenoxy ring could modulate electronic effects and bioactivity .
  • Synthetic Optimization : Alternative routes (e.g., microwave-assisted synthesis) may improve yields beyond 52% .

Q & A

Q. What are the recommended synthetic routes for 1-[2-(2,4-dimethylphenoxy)ethyl]azepane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dimethylphenol with a bromoethylazepane precursor in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Kinetic studies (e.g., monitoring by TLC or HPLC) help identify rate-limiting steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR (¹H/¹³C, DEPT-135) to confirm backbone structure and substituent positions .
  • LC-MS (ESI+ mode) to verify molecular ion peaks and detect impurities.
  • Elemental Analysis (CHNS) for empirical formula validation.
  • HPLC-PDA (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Use tools like RevMan to compare datasets, identifying outliers or methodological biases .

Q. What advanced analytical techniques are critical for studying environmental degradation pathways?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) to identify transformation products in simulated environmental matrices (e.g., soil/water systems) .
  • Stable Isotope Labeling : Track compound fate using ¹³C/²H isotopes in biodegradation studies .
  • QSAR Modeling : Predict persistence and toxicity using software like EPI Suite .

Q. How can structure-activity relationships (SAR) be explored for azepane derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., halogenation of the phenyl ring or azepane ring expansion) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or kinases) .
  • Pharmacophore Mapping : Identify critical functional groups via Schrödinger’s Phase module .

Q. What strategies improve scalability of synthesis for industrial research without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis in microreactors reduces side reactions and enhances reproducibility .
  • Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like pressure and mixing speed .

Q. How can computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • In Silico Metabolism : Use GLORYx or SwissADME to predict Phase I/II metabolites .
  • Toxicity Prediction : Employ ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity profiles .
  • MD Simulations : GROMACS for studying metabolite-protein interactions over 100-ns trajectories .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem and EPA DSSTox for validated reaction conditions .
  • Analytical Standards : Cross-reference ECHA and ChemIDplus for purity benchmarks .
  • Ethical Compliance : Adhere to in vitro use guidelines; avoid human/animal administration per regulatory disclaimers .

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